molecular formula C13H16N4O2 B8656218 5,6-Diamino-1-phenyl-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 117740-75-7

5,6-Diamino-1-phenyl-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8656218
Key on ui cas rn: 117740-75-7
M. Wt: 260.29 g/mol
InChI Key: LPNBXCJPQFIHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05661153

Procedure details

N-Propyl-N'-phenylurea was prepared preliminarily from phenyl isocyanate and propylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring in the obtained 6-amino-1-phenyl-3-propyluracil and then reduced with hydrogen gas to prepare 5,6-diamino-1-phenyl-3-propyluracil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
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Type
reactant
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reactant
Reaction Step Three
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reactant
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Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(N=C=O)C=CC=CC=1.C(N)CC.NC(N)=O.C(CC(O)=O)#N.N([O-])=O.[Na+].N[C:29]1[N:34]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[C:33](=[O:41])[N:32](CCC)[C:31](=O)[CH:30]=1.[H][H].NC1C(=O)N(CCC)C(=O)N(C2C=CC=CC=2)C=1N>>[CH2:31]([NH:32][C:33]([NH:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)=[O:41])[CH2:30][CH3:29] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
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0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Step Two
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0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
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0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Step Three
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Quantity
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Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
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Type
reactant
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Step Five
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NC=1C(N(C(N(C1N)C1=CC=CC=C1)=O)CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a uracil ring

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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